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molecular formula C6H2BrCl2N3 B032496 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine CAS No. 114040-06-1

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine

Cat. No. B032496
M. Wt: 266.91 g/mol
InChI Key: CJIKMWXLGRVJMI-UHFFFAOYSA-N
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Patent
US04908056

Procedure details

To a solution of 5.3 g of 5,7-dichloropyrazolo(1,5-a)pyrimidine in 70 ml of chloroform was added portionwise 6 g of N-bromosuccinimide while keeping the temperature below 40° C. The resulting solution was refluxed for 30 minutes and was then stirred at room temperature for 12 hours. The suspension was then filtered. The filtrate was washed with 50 ml of cold 10% sodium hydroxide aqueous solution twice and was then dried over MgSO4. The chloroform solution was then concentrated under reduced pressure to give 7.47 g of the desired product, m.p. 73°-75° C.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]2[N:9]=[CH:10][CH:11]=[C:4]2[N:3]=1.[Br:12]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:12][C:11]1[CH:10]=[N:9][N:5]2[C:6]([Cl:8])=[CH:7][C:2]([Cl:1])=[N:3][C:4]=12

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
ClC1=NC=2N(C(=C1)Cl)N=CC2
Name
Quantity
6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 40° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered
WASH
Type
WASH
Details
The filtrate was washed with 50 ml of cold 10% sodium hydroxide aqueous solution twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The chloroform solution was then concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C=NN2C1N=C(C=C2Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.47 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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